4-Nitroso-2-nitrotoluene

Beschreibung

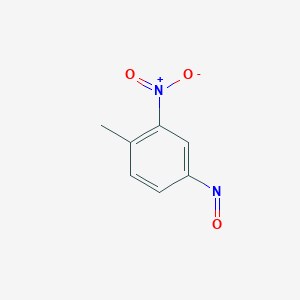

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2-nitro-4-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCJZIDMDQTVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231729 | |

| Record name | 4-Nitroso-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82414-03-7 | |

| Record name | 4-Nitroso-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082414037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroso-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Investigations of 4 Nitroso 2 Nitrotoluene

Established Synthetic Routes to 4-Nitroso-2-nitrotoluene

The synthesis of this compound is primarily achieved through multi-step chemical transformations starting from common aromatic compounds. These routes are foundational in understanding its chemical accessibility and its role in broader synthetic strategies.

Nitration and Subsequent Functional Group Transformations

The creation of this compound typically begins with the nitration of toluene (B28343). The nitration of toluene using a mixture of nitric acid and sulfuric acid yields a mixture of isomers, predominantly 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481). ontosight.ainih.govcerritos.edu To synthesize the target compound, the 2-nitrotoluene isomer is first separated from the mixture through fractional distillation and crystallization. nih.gov

Following the isolation of 2-nitrotoluene, further functional group manipulations are required to introduce the nitroso group at the 4-position. One established method involves the nitrosation of 2-nitrotoluene derivatives. A common pathway would involve the reduction of a second nitro group at the 4-position to an amine, creating 4-amino-2-nitrotoluene. This intermediate can then undergo a controlled diazotization reaction using a nitrosating agent such as sodium nitrite (B80452) under acidic conditions (e.g., HCl at 0–5°C) to introduce the nitroso (-NO) group, yielding the final this compound product. ontosight.ai

Role as an Intermediate in Nitroaromatic Compound Synthesis

This compound is a significant, albeit often transient, intermediate in several key industrial and biological processes. Its unique structure allows it to be a stepping stone in the synthesis of more complex molecules like dyes and pharmaceuticals. ontosight.ai

A primary example of its role is in the catalytic hydrogenation of 2,4-dinitrotoluene (B133949) (DNT) to produce 2,4-toluenediamine (TDA), which is a crucial precursor for the manufacture of polyurethanes. mdpi.com In this multi-step reduction process, this compound is one of the initial intermediates formed. mdpi.com The reaction proceeds through the sequential hydrogenation of the nitro groups, with the nitroso and hydroxylamine (B1172632) compounds appearing as key transient species. mdpi.com Similarly, it is recognized as a transient metabolite in the biodegradation of the explosive pollutant 2,4-DNT, highlighting its importance in environmental science and bioremediation research.

| Step | Compound Name | Role in Pathway |

|---|---|---|

| Start | 2,4-Dinitrotoluene (DNT) | Starting Material |

| 1 | This compound | First Hydrogenation Intermediate mdpi.com |

| 2 | 4-Hydroxyamino-2-nitrotoluene | Second Hydrogenation Intermediate mdpi.com |

| 3 | 4-Amino-2-nitrotoluene | Semi-hydrogenated Intermediate mdpi.com |

| End | 2,4-Toluenediamine (TDA) | Final Product mdpi.com |

Advanced Synthetic Methodologies for this compound Derivatives

The reactivity of the nitroso and nitro functional groups in this compound allows it to serve as a versatile precursor for a variety of derivatives through several reaction types. These transformations are key to creating a wider range of molecules for applications in fields such as pharmaceuticals and materials science. ontosight.ai

Methodologies for synthesizing these derivatives include:

Oxidation: The compound can be oxidized to produce derivatives such as 4-nitrobenzaldehyde (B150856) or 4-nitrobenzoic acid, depending on the specific reaction conditions and oxidizing agents used, like potassium permanganate.

Reduction: Selective reduction of the functional groups can yield different products. For instance, reduction can lead to the formation of 4-aminotoluene or 4-nitrosoaniline. Further reduction of the nitroso group specifically can form 4-hydroxyamino-2-nitrotoluene.

Substitution: The aromatic ring can undergo electrophilic substitution reactions. An example is the bromination of the benzylic methyl group to form 4-nitrobenzyl bromide.

| Reaction Type | Starting Material | Resulting Derivative(s) | Reference |

|---|---|---|---|

| Oxidation | This compound | 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid | |

| Reduction | This compound | 4-Aminotoluene, 4-Nitrosoaniline, 4-Hydroxyamino-2-nitrotoluene | |

| Substitution (Bromination) | This compound | 4-Nitrobenzyl bromide |

Reaction Mechanism Studies on this compound Formation

Understanding the mechanism by which this compound is formed is critical for controlling its synthesis and understanding its appearance in various chemical systems.

One of the most studied formation mechanisms is during the catalytic hydrogenation of 2,4-dinitrotoluene (DNT). mdpi.com Research using catalysts such as palladium or platinum on chromium(IV) oxide (Pd/CrO₂ or Pt/CrO₂) shows that the formation of 2,4-toluenediamine (TDA) occurs through a sequence of six consecutive hydrogenation steps. The very first step in this sequence is the partial reduction of one nitro group on DNT to form a nitroso-nitrotoluene intermediate. mdpi.com

In biological systems, a similar pathway is observed. The formation of this compound from 2,4-DNT can be catalyzed by a flavin-dependent nitroreductase enzyme. This biochemical reaction requires NADPH as a cofactor and proceeds optimally at a neutral pH (7.0–7.5) and a temperature between 30–37°C. Furthermore, studies on the bioactivation of 2,4,6-trinitrotoluene (B92697) (TNT) suggest that a reactive intermediate is likely an oxidized metabolite of 4-hydroxylamino-2,6-dinitrotoluene, which would be 4-nitroso-2,6-dinitrotoluene. nih.gov This points to a mechanism involving the oxidation of a hydroxylamine group to a nitroso group, a key transformation in the metabolic pathways of nitroaromatic compounds. nih.gov

Reactivity and Chemical Transformations of 4 Nitroso 2 Nitrotoluene

Redox Chemistry and Electron Transfer Processes

The presence of both nitroso and nitro groups allows 4-Nitroso-2-nitrotoluene to participate in a variety of redox reactions. ontosight.ai These functional groups can undergo electron transfer processes, leading to the formation of various intermediates.

Reduction: The reduction of this compound can yield different products depending on the reaction conditions and the reducing agents used. For instance, it can be reduced to 4-aminotoluene or 4-nitrosoaniline. In biological systems, the reduction of the nitro group at the para-position is often favored. For example, in the biotransformation of 2,4-dinitrotoluene (B133949) (2,4-DNT), the initial step involves the reduction of the para-nitro group to a nitroso moiety, forming this compound. asm.org This is followed by further reduction to 4-hydroxylamino-2-nitrotoluene (B8763201) (4HA2NT) and then to 4-amino-2-nitrotoluene. asm.org The reduction of the nitroso group to a hydroxylamine (B1172632) derivative is a key step in this pathway. Studies with the fungus Mucrosporium and the bacterium Escherichia coli support this reductive pathway. asm.org Anaerobic conditions, often with an external carbon source, facilitate the biotransformation of 2,4-DNT to its amino derivatives, with this compound being a transient intermediate. researchgate.netresearchgate.net

Oxidation: this compound can be oxidized to form 4-nitrobenzaldehyde (B150856) or 4-nitrobenzoic acid, depending on the oxidizing agent and reaction conditions. Under ambient conditions, it is prone to rapid oxidation to nitro derivatives.

The redox potential of the nitro and nitroso groups is a key factor in these transformations. Flavins, for example, can participate in one- or two-electron redox reactions with these groups. researchgate.net The specific protein environment in enzymes can modulate this reactivity, favoring certain reaction pathways over others. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the enzymatic reduction of 2,4-DNT to this compound, catalyzed by a flavin-dependent nitroreductase, has an optimal pH range of 7.0–7.5 and an optimal temperature range of 30–37°C.

Thermodynamic analyses of the reduction of nitroaromatic compounds suggest that the reduction of a nitro group to a nitroso group is a thermodynamically favorable process. researchgate.net For example, the reduction of the nitro group to a nitroso group in various nitro compounds has been calculated to release a significant amount of Gibbs free energy, in the range of 56–59 kcal/mol. researchgate.net

The stability of this compound is a significant consideration. It is known to be unstable, rapidly oxidizing or dimerizing under ambient conditions. The nitroso compounds formed during the anaerobic biotransformation of 2,4-DNT, including this compound, are particularly unstable and are typically observed only in the early stages of the reaction. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netpublications.gc.ca This instability necessitates storage at low temperatures (e.g., -20°C) and under an inert atmosphere for isolation and purification.

Formation of Reactive Intermediates and Adducts

The redox chemistry of this compound leads to the formation of reactive intermediates that can interact with various biomolecules. The reduction of the nitro group can proceed through a nitroso intermediate, which is itself reactive. asm.org

One of the key reactive intermediates formed from this compound is the corresponding hydroxylamine, 4-hydroxylamino-2-nitrotoluene (4HA2NT). asm.org This intermediate is formed through the further reduction of the nitroso group. Hydroxylamines are known to be reactive species that can form adducts with macromolecules like DNA and proteins. govinfo.govcdc.gov In the metabolic pathway of 2,4-DNT in E. coli, 4HA2NT can condense to form azoxy compounds such as 4,4′-dimethyl-3,3′-dinitroazoxybenzene. asm.org

The formation of these reactive intermediates is a critical aspect of the biological activity of nitroaromatic compounds. ontosight.ai The interaction of these intermediates with cellular components can lead to modifications of biological pathways.

Rearrangement Reactions and Isomerization Pathways

While specific information on the rearrangement reactions and isomerization pathways of this compound is limited in the provided search results, the general reactivity of nitroso compounds suggests potential for such transformations. Nitroso compounds can, under certain conditions, undergo rearrangements.

The biotransformation of 2,4-dinitrotoluene involves the formation of different isomers of aminonitrotoluenes, such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. govinfo.govcdc.govcdc.gov This indicates that the initial reduction of the nitro groups can occur at different positions, leading to isomeric products. The relative rates of reduction of the ortho and para nitro groups can be influenced by the specific enzymes involved. asm.org For example, some nitroreductases show a preference for reducing the para-nitro group over the ortho-nitro group. asm.org

The formation of various metabolites during the degradation of 2,4-DNT, including different aminonitrotoluene and diaminotoluene isomers, highlights the complexity of the reaction pathways and the potential for isomeric transformations. researchgate.net

Environmental Dynamics and Biogeochemical Transformations of 4 Nitroso 2 Nitrotoluene

Environmental Occurrence and Distribution in Various Matrices

4-Nitroso-2-nitrotoluene is recognized as an intermediate in the biotransformation of 2,4-dinitrotoluene (B133949) (2,4-DNT). govinfo.gov While specific data on the widespread environmental distribution of this compound is limited, its parent compound, 2,4-DNT, has been detected in soil, surface water, and groundwater, particularly at hazardous waste sites associated with ammunition manufacturing and storage. govinfo.gov However, the detection of 2,4-DNT in water samples across the United States is infrequent, suggesting that significant bioaccumulation may not be a primary concern. govinfo.gov

The presence of related nitrotoluenes has been documented in various environmental settings. For instance, 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481) have been found in the ambient air near industrial sites, in river water, and in drinking water. nih.govnih.gov Industrial effluents from the production of trinitrotoluene (TNT) and dinitrotoluene are known sources of nitrotoluene contamination in water systems. nih.gov For example, wastewater from a nitrotoluene manufacturing plant in India showed significant concentrations of 2-, 3-, and 4-nitrotoluenes. nih.gov Similarly, groundwater in France has been found to be contaminated with these isomers. nih.gov

Nitroaromatic compounds, including nitrotoluenes, are considered toxic and persistent pollutants, with notable concentrations often found in military areas. muni.cz Their slow degradation processes contribute to their persistence in both soil and water environments. muni.cz

Abiotic Degradation Pathways

The abiotic degradation of this compound is primarily driven by photolytic and chemical processes that transform the compound in the environment.

Sunlight plays a crucial role in the breakdown of nitroaromatic compounds. govinfo.gov The photolytic degradation of nitrotoluenes can lead to the oxidation of the methyl group and subsequent decarboxylation, forming nitrobenzoic acids and nitrobenzenes. muni.cz For the related compound 4-nitrotoluene, direct photolysis is a significant removal mechanism in the atmosphere, alongside its reaction with photochemically generated hydroxyl radicals. mst.dk

Biotic Degradation Pathways

The transformation of this compound in the environment is significantly influenced by microbial activity.

Microorganisms have evolved various pathways to break down nitroaromatic compounds. The primary degradation routes for these compounds are reductive anaerobic decomposition and oxidative aerobic decomposition. muni.cz

Under anaerobic conditions, the nitro groups of compounds like this compound are typically reduced to amino groups, proceeding through reactive and often highly toxic nitroso- and hydroxylamine-intermediates. muni.cz

In aerobic environments, the benzene (B151609) ring of nitroaromatic compounds can be oxidized to form nitrophenols. muni.cz For instance, one study on the aerobic degradation of 4-nitrotoluene showed that it persisted for over 64 days, indicating that aerobic degradation can be a slow process for some nitrotoluenes. mst.dk

Microbial Biotransformation and Biodegradation Mechanisms

Anaerobic Reduction Pathways

The anaerobic transformation of 2,4-dinitrotoluene (2,4-DNT) proceeds through a series of reduction steps, with this compound being a key, albeit transient, intermediate. nih.gov Under anaerobic conditions, the reduction of the nitro groups to amino groups is the primary initial step in biodegradation. mdpi.com This process involves the successive addition of electron pairs, leading from the nitro group to a nitroso moiety, then to a hydroxylamino group, and finally to an amino group. mdpi.comnih.gov

In the specific case of 2,4-DNT transformation, the para-nitro group (at the 4-position) is typically reduced more rapidly than the ortho-nitro group (at the 2-position). dss.go.th This preferential reduction leads to the formation of 4-hydroxylamino-2-nitrotoluene (B8763201) as a major early intermediate, which is preceded by the formation of this compound. nih.govdss.go.th

Studies with various anaerobic bacteria, including Clostridium acetobutylicum and denitrifying enrichment cultures, have identified the primary products of 2,4-DNT reduction. nih.govdss.go.th The pathway generally involves the formation of aminonitrotoluene isomers. nih.gov For instance, the biotransformation of 2,4-DNT has been shown to yield 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. nih.gov Further reduction can lead to the formation of 2,4-diaminotoluene. nih.gov While nitroso intermediates like this compound are crucial to the pathway, they are often not observed in high concentrations in culture experiments because they are rapidly converted to the corresponding hydroxylamino derivatives. dss.go.th

The table below summarizes the key compounds involved in the anaerobic reduction of 2,4-DNT.

| Compound | Role in Pathway |

| 2,4-Dinitrotoluene (2,4-DNT) | Parent Compound |

| This compound | Initial Reduction Intermediate |

| 2-Nitroso-4-nitrotoluene | Initial Reduction Intermediate |

| 4-Hydroxylamino-2-nitrotoluene | Intermediate |

| 2-Hydroxylamino-4-nitrotoluene | Intermediate |

| 4-Amino-2-nitrotoluene | Reduction Product |

| 2-Amino-4-nitrotoluene | Reduction Product |

| 2,4-Diaminotoluene | Final Reduction Product |

This table is interactive. You can sort and filter the data.

Enzymatic Degradation Systems and Catalytic Activities

The reduction of nitroaromatic compounds like this compound is catalyzed by a class of enzymes known as nitroreductases. mdpi.com These enzymes are widely distributed among microorganisms and are responsible for the reduction of nitro groups on aromatic rings. nih.gov The reaction mechanism involves a series of two-electron transfers that sequentially yield the nitroso, hydroxylamino, and amino derivatives of the parent compound. nih.gov

There are two main types of nitroreductases involved in these transformations mdpi.com:

Type I (Oxygen-insensitive) Nitroreductases: These enzymes can function in the presence of oxygen.

Type II (Oxygen-sensitive) Nitroreductases: These enzymes are inhibited by oxygen and function primarily under anaerobic conditions.

Under anaerobic conditions, nitroreductases catalyze the complete reduction of nitro groups to amino groups via the intermediate hydroxylamino stage. mdpi.com The formation of hydroxylamino derivatives from nitroso compounds is a key step in productive catabolic routes. nih.gov While the reduction of nitro groups to amino groups can sometimes be a gratuitous reaction, the partial reduction to hydroxylamino intermediates is critical for further degradation. nih.gov For example, experiments with Clostridium acetobutylicum demonstrate the rapid transformation of dinitrotoluenes into hydroxylaminonitrotoluenes, which are then further reduced. dss.go.th

The table below outlines the key enzymatic players in the degradation of nitroaromatic compounds.

| Enzyme Class | Function | Cofactors | Key Reaction |

| Nitroreductases (Type I & II) | Catalyze the reduction of nitro groups. mdpi.com | NADPH/NADH | R-NO₂ → R-NO → R-NHOH → R-NH₂ |

| Monooxygenases/Dioxygenases | Involved in the initial oxidation of some nitrotoluenes under aerobic conditions. mdpi.com | Not specified | Ring hydroxylation |

This table is interactive. You can sort and filter the data.

Fate and Transport Modeling in Environmental Systems

The environmental fate and transport of this compound are intrinsically linked to its parent compound, 2,4-dinitrotoluene (2,4-DNT), a common munitions constituent. canada.cadtic.mil Conceptual models for the transport of energetic residues from surface soil to groundwater consider this compound as a potential intermediate in the biological reduction of 2,4-DNT. dtic.mil

The movement and persistence of such compounds in the environment are governed by their physicochemical properties and their interactions with environmental media like soil and water. researchgate.net Key parameters used in fate and transport models include the soil organic carbon partition coefficient (Koc) and the octanol-water partition coefficient (log Kow). nih.gov For the parent compound 2,4-DNT, these values indicate that it does not adsorb strongly to soil or sediment and thus has the potential to leach from the soil surface into groundwater. nih.gov Given that this compound is a direct transformation product, its transport is expected to follow a similar pattern, influenced by the same environmental factors.

The relatively low log Kow values for DNT isomers suggest they would not significantly bioaccumulate in organisms. nih.gov The degradation of these compounds can occur through biotransformation, photolysis, and oxidation in soil and water, leading to a variety of products. nih.gov Modeling the fate and transport of these compounds is crucial for assessing the environmental impact at sites contaminated with munitions. researchgate.net

The table below lists key physicochemical properties for the parent compound 2,4-DNT, which are essential inputs for environmental fate and transport models.

| Parameter | Value for 2,4-DNT | Significance |

| Soil Organic Carbon Partition Coefficient (Koc) | 364 | Indicates mobility in soil and potential for leaching. nih.gov |

| Octanol-Water Partition Coefficient (log Kow) | 1.98–2.18 | Suggests low potential for bioaccumulation. nih.gov |

| Bioconcentration Factor (Kb) | 64 | Confirms low potential for bioaccumulation in aquatic species. nih.gov |

| Water Solubility | Moderate | Affects dissolution from source and transport in groundwater. |

This table is interactive. You can sort and filter the data.

Biological Interactions and Toxicological Mechanisms of 4 Nitroso 2 Nitrotoluene

Cellular and Molecular Interaction Profiles

The biological activity of 4-nitroso-2-nitrotoluene stems from the reactivity of its nitroso and nitro functional groups. These groups can undergo redox reactions, which leads to the formation of reactive intermediates capable of interacting with essential biological macromolecules. This reactivity makes it a subject of interest in toxicological studies and as a potential biochemical probe to understand the mechanisms of action of nitro compounds in biological systems.

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

The metabolic transformation of nitroaromatic compounds, including this compound, can generate reactive species that readily interact with cellular macromolecules like DNA and proteins. ca.gov The nitroso and nitro groups are susceptible to redox reactions, creating intermediates that can modify biological pathways and cellular functions. For instance, the reduction of nitroarenes can lead to the formation of arylamines, which are then oxidized to N-hydroxyarylamines. These intermediates can further be oxidized to nitrosoarenes within erythrocytes, forming sulfinamide adducts with cysteine residues in hemoglobin. oup.com This covalent binding to proteins like hemoglobin indicates the potential for similar interactions with other critical macromolecules, including DNA. ca.gov

Formation of Covalent Adducts and DNA Damage

A critical aspect of the toxicity of nitroaromatic compounds is their ability to form covalent adducts with DNA, leading to DNA damage. ca.govnih.gov The metabolic activation of these compounds is a prerequisite for this process. umn.edu The reduction of the nitro group can lead to reactive intermediates that bind covalently to hepatic macromolecules, including DNA. govinfo.gov For example, the metabolite of 2-nitrotoluene (B74249), 2-nitrosotoluene, can induce oxidative DNA damage. nih.gov This process often involves the formation of reactive oxygen species (ROS), which can cause oxidative damage to DNA. ca.gov The formation of DNA adducts is considered a key event in the initiation of carcinogenesis. srce.hr

Mutagenicity and Genotoxicity Assessments

The mutagenic and genotoxic potential of nitroaromatic compounds is well-documented. nih.gov Many of these compounds have been shown to cause mutations in bacterial and mammalian cell systems. ca.govnih.gov For instance, 2,4-dinitrotoluene (B133949) (2,4-DNT) and its metabolites have demonstrated mutagenic properties in various assays. govinfo.gov The genotoxicity of these compounds is often linked to their ability to form DNA adducts or induce oxidative DNA damage. nih.govnih.gov Genotoxicity testing strategies often employ a battery of in vitro and in vivo assays to assess different types of genetic damage, including gene mutations and chromosomal aberrations. service.gov.uk

Carcinogenic Potential and Mechanistic Insights

The carcinogenic potential of several nitroaromatic compounds has been established in animal studies. ca.govgovinfo.govnih.gov For example, 2-nitrotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies. nih.gov The mechanism of carcinogenicity is often linked to the metabolic activation of these compounds into reactive intermediates that can bind to DNA and other macromolecules. ca.govumn.edu This interaction can lead to mutations and other genetic alterations that initiate the carcinogenic process. srce.hr The formation of DNA adducts is considered a major factor in the carcinogenicity of many nitroaromatic compounds. nih.gov

Role of Metabolic Activation and Deactivation Pathways

The toxicity of this compound is intrinsically linked to its metabolism. The compound undergoes a series of metabolic activation and deactivation pathways that determine its ultimate biological effects. umn.edunih.gov

Metabolic Activation: The primary mechanism of toxicity for many nitroaromatic compounds involves their bioactivation to reactive electrophilic species. govinfo.gov This process is often initiated by the reduction of the nitro group, a reaction that can be catalyzed by various enzymes. nih.gov The reduction proceeds through nitroso and hydroxylamino intermediates, which are highly reactive. nih.gov These intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and toxicity. ca.govgovinfo.gov Intestinal microflora can play a significant role in the initial reduction of nitroaromatic compounds. nih.gov

Enzyme-Mediated Bioreduction and its Toxicological Implications

The bioreduction of the nitro group in this compound is a key step in its metabolic activation and subsequent toxicity. This process is mediated by a variety of enzymes known as nitroreductases, which are present in both mammalian tissues and gut microbiota. nih.gov

The reduction of the nitro group occurs in a stepwise manner, involving the formation of a nitroso intermediate followed by a hydroxylamino derivative, and finally the corresponding amine. nih.gov The hydroxylamino intermediate is particularly important from a toxicological perspective, as it is a highly reactive electrophile that can readily form covalent adducts with DNA. nih.gov

The toxicological implications of this enzyme-mediated bioreduction are significant. The formation of reactive metabolites can lead to:

Genotoxicity: Covalent binding to DNA can cause mutations and chromosomal damage. nih.gov

Carcinogenicity: The resulting DNA damage can initiate the process of cancer development. nih.gov

Oxidative Stress: The redox cycling of nitroaromatic compounds can generate reactive oxygen species, leading to oxidative damage to cellular components. ca.gov

The activity of nitroreductase enzymes can vary between individuals and tissues, which may contribute to differences in susceptibility to the toxic effects of nitroaromatic compounds.

Advanced Analytical Methodologies for 4 Nitroso 2 Nitrotoluene Detection and Characterization

Chromatographic Separation Techniques

Chromatographic methods are paramount for separating 4-Nitroso-2-nitrotoluene from complex mixtures, which is often a necessary step prior to its quantification and identification. ontosight.ai Both gas and liquid chromatography have been effectively employed for the analysis of nitroaromatic and nitroso compounds. gassnova.no

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS/MS), is a powerful tool for the trace-level analysis of this compound. For enhanced sensitivity, an electron capture detector (ECD) can be utilized, as it shows a strong response to electrophilic nitro groups. nih.gov

A specialized and highly selective detection method involves the use of a Thermal Energy Analyzer (TEA). The TEA detector is a chemiluminescence device that is exceptionally sensitive and selective for nitroso and nitro-containing compounds. astm.orgkeikaventures.com It operates by pyrolyzing the analytes to produce nitric oxide (NO•), which then reacts with ozone to generate light. A key advantage of GC-TEA is the ability to achieve selectivity by adjusting the pyrolyzer temperature. Nitroso compounds can be detected at lower pyrolysis temperatures (around 550°C), whereas higher temperatures (≥800°C) are required for the detection of C-nitro compounds. astm.org This allows for the differentiation of nitroso species from their nitro counterparts in a sample.

For effective GC analysis, a sample preparation step such as solid-phase extraction (SPE) may be required to concentrate the analyte and remove matrix interferences.

Liquid chromatography (LC) is a versatile and widely used technique for the analysis of nitroaromatic compounds and their degradation products, including this compound. researchgate.net High-Performance Liquid Chromatography (HPLC) systems, coupled with various high-resolution detectors, offer robust and reliable methods for separation and quantification. eeer.org Reversed-phase chromatography is the most common separation mode. researchgate.netsielc.com

High-Performance Liquid Chromatography with Ultraviolet/Visible (HPLC-UV/Vis) detection is a standard method for the analysis of nitroaromatic compounds. amazonaws.commontana.edu The presence of the nitroso-aromatic system in this compound results in strong UV-Vis absorbance, allowing for sensitive detection. The compound exhibits a characteristic absorption maximum at 320 nm, which is typically used for its quantification. A well-defined HPLC method can achieve separation from related compounds, such as 2,4-dinitrotoluene (B133949) (2,4-DNT).

Below is a table summarizing typical HPLC-UV conditions for the analysis of this compound.

Table 1: HPLC-UV Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (4.6 × 250 mm) | |

| Mobile Phase | 60:40 Acetonitrile (B52724)/Water (0.1% TFA) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 320 nm |

| Retention Time | 6.8 minutes | |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for the analysis of this compound, especially in complex matrices. researchgate.netsigmaaldrich.com This technique combines the separation power of LC with the precise mass identification of a tandem mass spectrometer. gassnova.no

Analysis is often performed using a reversed-phase column and a mobile phase consisting of methanol (B129727) or acetonitrile and water, often with an additive like formic acid to improve ionization. lcms.cz Electrospray ionization (ESI) is a common ionization source used for these types of compounds, and detection in the negative ion mode can show a molecular ion peak [M–H]⁻ at m/z 167.

The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification, with detection limits for related nitroaromatic compounds reported in the picogram per microliter (pg/µL) range. researchgate.net

Table 2: General LC-MS/MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| UHPLC System | Nexera X2 or equivalent | nih.gov |

| Column | Hypersil GOLD C18 (e.g., 100 × 2.1 mm, 1.9 µm) | lcms.cz |

| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid) | lcms.cz |

| Flow Rate | 0.3 - 0.5 mL/min | lcms.cznih.gov |

| Ionization Source | Electrospray Ionization (ESI) | researchgate.net |

| MS Detector | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) | lcms.czresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | researchgate.net |

Liquid Chromatography (LC) with High-Resolution Detection

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and functional group confirmation of this compound. ontosight.ai

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of both the nitro (NO₂) and nitroso (NO) groups through their characteristic stretching vibrations. The positions of these bands can provide information about the molecular environment. For instance, studies on related nitrosamines show distinct bands for associated and non-associated N=O stretching vibrations. pw.edu.pl

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| Nitro (NO₂) | ~1520 | Asymmetric Stretch | |

| Nitroso (NO) | ~1480 | Stretch | |

| Nitroso (NO) | 1486 - 1408 | Stretch (Non-associated) | pw.edu.pl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

¹H NMR provides information on the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the spectrum reveals distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) and coupling constants (J) are characteristic of the substituent pattern on the toluene (B28343) ring.

¹³C NMR complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment. For instance, carbons attached to electron-withdrawing groups like the nitro (NO₂) and nitroso (NO) groups are shifted downfield.

Specific NMR data for this compound dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) confirms its structure through characteristic chemical shifts and coupling patterns.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 8.15 (d, J = 8.4 Hz) | H-3 | 152.1 | C-1 |

| 7.85 (d, J = 2.1 Hz) | H-5 | 142.3 | C-2 |

| 7.65 (dd, J = 8.4, 2.1 Hz) | H-6 | 135.6 | C-4 |

| 2.55 (s) | CH₃ | 130.8 | C-3 |

| 128.4 | C-5 | ||

| 124.9 | C-6 | ||

| 21.4 | CH₃ |

d = doublet, dd = doublet of doublets, s = singlet, J = coupling constant in Hertz.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. hnue.edu.vn For molecules with chromophores—groups of atoms responsible for color—such as the nitroso and nitro groups in this compound, UV-Vis spectra provide valuable information about their electronic structure.

The electronic transitions observed are typically of two main types:

π → π* transitions: An electron is promoted from a bonding π orbital to an anti-bonding π* orbital. These transitions are common in aromatic systems and other molecules with double or triple bonds and are generally high in intensity. uzh.ch

n → π* transitions: An electron from a non-bonding orbital (lone pair), such as on the oxygen atoms of the nitroso and nitro groups, is excited to an anti-bonding π* orbital. hnue.edu.vn These transitions are typically lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions.

In the case of this compound, the UV-Vis spectrum is characterized by distinct absorption bands. It exhibits an absorption maximum at 320 nm, which is attributed to a high-intensity π→π* transition within the nitroso-aromatic system. A second, weaker absorption is observed in the visible region at 520 nm. This absorption is characteristic of the nitroso group's n→π* transition and is responsible for the compound's color.

Table 2: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Assigned Electronic Transition |

| 320 nm | 4,200 M⁻¹cm⁻¹ | π → π |

| 520 nm | 1,800 M⁻¹cm⁻¹ | n → π |

Electrochemical Detection Methods and Sensing Platforms

Electrochemical methods offer a highly sensitive and often portable approach for the detection of nitroaromatic compounds. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to study the reduction of the nitro and nitroso groups, which are electrochemically active. mdpi.comnih.gov The detection mechanism for nitroaromatics often relies on the interaction between the analyte's delocalized π electrons and the sp² surface of the electrode, facilitating electron transfer. researchgate.net

The development of advanced sensing platforms is focused on enhancing the sensitivity, selectivity, and stability of the detection method. This is typically achieved by modifying the surface of a standard electrode, such as a glassy carbon electrode (GCE), with nanomaterials. These modifications increase the electrode's surface area and catalytic activity.

Examples of such platforms, developed for the closely related compound 4-nitrotoluene (B166481), demonstrate the potential for this compound detection:

Nanocomposite Modified Electrodes: A GCE modified with a copper tungsten oxide and carbon nanofiber (CuWO₄/CNF) nanocomposite showed high electrocatalytic ability for 4-nitrotoluene detection, achieving a low limit of detection (LOD) of 86.16 nM. mdpi.com

Boron-Doped Carbon Nanowalls: Nanoflake-rich boron-doped carbon nanowall (NF-BCNW) electrodes have been used as a highly efficient sensing platform for 4-nitrotoluene in water samples, demonstrating a remarkable LOD of 10.2 nM and high sensitivity. nih.gov This sensor also showed excellent stability over 380 days and good selectivity against interfering ions. nih.gov

These platforms leverage the unique properties of nanomaterials to facilitate the electrochemical reduction of the nitro group, providing a quantifiable signal whose intensity is proportional to the analyte's concentration. mdpi.comnih.gov Similar strategies are directly applicable to the development of dedicated sensors for this compound.

Method Validation and Quantification Strategies in Complex Matrices

Quantifying trace levels of this compound in complex matrices, such as soil or water, requires robust and validated analytical methods to ensure accuracy and reliability. nih.gov The presence of other compounds can interfere with the analysis, necessitating sophisticated strategies for sample preparation and quantification. nih.govresearchgate.net

Sample Preparation: The first step is often to isolate the target analyte from the sample matrix. Solid-phase extraction (SPE) is a common technique used for this purpose.

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the selective and sensitive quantification of nitroaromatic compounds. nih.govresearchgate.net

Method Validation: A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument's response is directly proportional to the analyte concentration. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netkvasnyprumysl.eu

Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter in repeated measurements. researchgate.net

Reproducibility: Ensuring the method yields consistent results over time and between different analysts or laboratories. nih.govresearchgate.net

Quantification Strategies: To overcome matrix effects, where other components in the sample suppress or enhance the analyte signal, the use of internal standards is critical. researchgate.net Isotopically labeled versions of the target analyte are ideal internal standards because they behave almost identically to the analyte during extraction and analysis but are distinguishable by mass spectrometry. researchgate.net Comparing the signal of the analyte to that of a known amount of the internal standard allows for precise quantification, even in complex environmental samples. nih.govresearchgate.net

Computational and Theoretical Studies on 4 Nitroso 2 Nitrotoluene

Quantum Chemical Calculations (Ab Initio, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of nitroaromatic compounds. These computational approaches are used to model electronic structure, predict reaction pathways, and characterize transient species.

The electronic structure of 4-nitroso-2-nitrotoluene is significantly influenced by the presence of both a nitro (-NO₂) and a nitroso (-NO) group on the toluene (B28343) ring. ontosight.ai These electron-withdrawing groups dictate the molecule's reactivity and its interactions with other chemical species. at.ua

DFT calculations, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. For nitroaromatic compounds, the distribution of electron density and the nature of these orbitals are key to understanding their susceptibility to nucleophilic or electrophilic attack. pw.edu.pl The nitroso group, with its ability to act as both a nucleophile and an electrophile, adds a layer of complexity to the electronic behavior of the molecule. at.ua

Table 1: Calculated Electronic Properties of Related Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Nitrotoluene (B74249) | -7.5 | -1.8 | 5.7 |

| 4-Nitrotoluene (B166481) | -7.6 | -1.9 | 5.7 |

| 2,4-Dinitrotoluene (B133949) | -8.2 | -2.5 | 5.7 |

Theoretical calculations are crucial for mapping the potential energy surfaces of chemical reactions involving this compound. This includes identifying intermediates, transition states, and reaction products, as well as calculating the activation energies associated with these transformations. acs.orgresearchgate.net

One of the key reactions of interest is the reduction of the nitro and nitroso groups. The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamino intermediates. nih.gov Computational studies can model the step-wise reduction, determining the energetics of each step. For instance, DFT calculations have been used to study the reduction of related compounds like 2,4,6-trinitrotoluene (B92697) (TNT), showing that the reduction of the nitro group occurs in a multi-step process. researchgate.netnih.gov The reduction of the nitroso group to a hydroxylamine (B1172632) is typically much faster than the initial reduction of the nitro group. nih.gov

Furthermore, theoretical methods can elucidate the mechanisms of other reactions, such as oxidation or substitution. For example, the oxidation of this compound can yield 4-nitrobenzaldehyde (B150856) or 4-nitrobenzoic acid. DFT calculations can help to characterize the transition states and intermediates involved in these oxidative pathways.

Table 2: Calculated Activation Energies for Reactions of a Related Nitroaromatic Compound (2-Nitrotoluene)

| Reaction | Computational Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Nitrotoluene to 2-Nitrosobenzyl alcohol | B3LYP/6-311+G(2d,p) | 51.7 | acs.orgresearchgate.net |

Note: This data is for a related compound and illustrates the type of information obtained from reaction pathway elucidation. Specific calculations for this compound are required for direct comparison.

Molecular Dynamics Simulations of Biological Interactions

While specific molecular dynamics (MD) simulation studies focusing solely on this compound are not widely documented in publicly available literature, the principles of this technique are highly relevant for understanding its biological interactions. MD simulations can model the dynamic behavior of this compound in a biological environment, such as its interaction with proteins and DNA.

The reactive nitroso and nitro groups are key to its biological activity. ontosight.ai These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. MD simulations could be employed to study the binding of this compound and its metabolites to the active sites of enzymes, such as nitroreductases, which are involved in its metabolic activation. Such simulations could reveal the specific amino acid residues involved in binding and catalysis, providing a molecular-level understanding of its mechanism of action.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used to correlate the chemical structure of a compound with its biological activity or toxicity. researchgate.netmdpi.com For nitroaromatic compounds, QSAR studies are valuable for predicting their toxic effects and understanding the structural features that contribute to their toxicity. oup.com

Several QSAR studies have been conducted on nitroso compounds and nitroaromatics to predict their carcinogenic potential. nih.govnih.gov These models often use a variety of molecular descriptors, including those related to electronic properties, hydrophobicity, and steric effects, to build a correlative model. nih.govumich.edu Such models can help in identifying structural alerts, which are molecular substructures associated with a particular toxicological endpoint. nih.gov

Predictive Toxicology and Environmental Fate Modeling

Predictive toxicology for this compound relies heavily on computational models to estimate its potential health risks and environmental impact. govinfo.gov As an intermediate in the biotransformation of 2,4-dinitrotoluene (2,4-DNT), its toxicological profile is often considered in the context of its parent compound. govinfo.gov

Computational models can predict the environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation. mst.dk For instance, models can estimate its degradation under various environmental conditions. While specific data for this compound is scarce, information on the related compound 4-nitrotoluene suggests it is resistant to oxidation and chemical hydrolysis in soil but may undergo anaerobic degradation. mst.dk In water, it would be susceptible to photolysis and volatilization. mst.dk Computer models have been developed to predict the environmental fate of pollutants in aquatic systems by integrating data on chemical transformations and physical transport pathways. dtic.mil

The toxicity of nitroaromatic compounds is a significant concern, and predictive models are used to assess their potential for mutagenicity and carcinogenicity. ontosight.aimdpi.com For example, QSAR models have been developed to predict the carcinogenicity of nitroso compounds based on their chemical structure. nih.gov These predictive tools are essential for risk assessment, especially for compounds where extensive experimental data is lacking. oup.com

Broader Academic Implications and Future Research Directions

Comparative Studies with Other Nitroaromatic and Nitroso Compounds

Comparative analysis of 4-Nitroso-2-nitrotoluene with other nitroaromatic and nitroso compounds is crucial for contextualizing its behavior and toxicity. Nitroaromatic compounds are known for their resistance to oxidative degradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring. nih.gov This recalcitrance is a common feature among compounds like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.govresearchgate.net

The reactivity of nitro groups in nitroaromatic compounds is dependent on their position and the presence of other substituents. researchgate.net For instance, in dinitrotoluenes, the para-nitro group is generally more susceptible to reduction than the ortho-nitro group. researchgate.net The transformation of 2,4-dinitrotoluene under anaerobic conditions often yields this compound as a transient intermediate, along with other compounds like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. asm.orgcdc.gov This highlights the role of this compound as a key step in the degradation pathways of more complex nitroaromatics.

The presence of both a nitroso and a nitro group on the toluene (B28343) ring in this compound makes its chemistry particularly interesting. ontosight.ai These functional groups can undergo redox reactions, potentially forming reactive species that can interact with biological molecules. This reactivity is a shared characteristic with other nitroso compounds, which are often studied for their mutagenic and carcinogenic potential. ontosight.ai

| Compound | Key Comparative Features |

| 2,4-Dinitrotoluene (DNT) | Precursor to this compound in microbial transformation. asm.orgcdc.gov Shares resistance to degradation. nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | A more complex nitroaromatic, its degradation pathways provide a model for understanding the stepwise reduction of nitro groups. researchgate.net |

| 2-Amino-4-nitrotoluene & 4-Amino-2-nitrotoluene | Co-metabolites with this compound in DNT degradation. asm.orgcdc.gov Represent further reduction products. |

| Other Nitroso Compounds | Share potential for redox cycling and biological reactivity, including mutagenic and carcinogenic effects. ontosight.ainih.gov |

Development of Remediation and Mitigation Strategies

The environmental persistence and potential toxicity of this compound and its parent compounds necessitate the development of effective remediation and mitigation strategies. ontosight.ai Research has focused on both physicochemical and biological methods to remove these contaminants from the environment. researchgate.netresearchgate.net

Bioremediation has emerged as a cost-effective and environmentally friendly approach. researchgate.net Several microbial species have been identified that can degrade nitroaromatic compounds. For example, the biotransformation of 2,4-dinitrotoluene by mixed bacterial cultures under anaerobic conditions leads to the formation of this compound, which is then further degraded. asm.org The use of specific microbial strains and the optimization of environmental conditions, such as the presence of an exogenous carbon source, are critical for successful bioremediation. asm.orgcdc.gov

Physicochemical methods also play a role in remediation. These can include processes like adsorption, where the contaminant binds to a solid matrix, and advanced oxidation processes. researchgate.netresearchgate.net However, some chemical treatments, like catalytic hydrogenation, may only transform the nitro compounds into other potentially toxic substances, such as amines, requiring further treatment. researchgate.net

A comprehensive mitigation strategy often involves a multi-faceted approach, including:

Risk Assessment: Identifying potential sources of contamination and evaluating the risk to human health and the environment. fda.gov

Confirmatory Testing: Monitoring for the presence of the compound and its degradation products in environmental samples. fda.gov

Implementation of Control Measures: Employing appropriate remediation technologies and process modifications to prevent further contamination. fda.gov

Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. msuniv.ac.in This is particularly relevant to the synthesis and degradation of nitroaromatic compounds, which traditionally involve harsh conditions and toxic reagents.

In the context of synthesis , green chemistry focuses on developing more environmentally benign methods for nitration. Traditional nitration using mixed acids (nitric and sulfuric acid) can be highly polluting. nih.gov Research is exploring the use of solid acid catalysts, such as zeolites, to perform nitration with higher selectivity and reduced waste. researchgate.net These catalysts can potentially be reused, further minimizing environmental impact.

For degradation , green chemistry principles align closely with bioremediation strategies. Designing chemical products that are inherently biodegradable is a core tenet. msuniv.ac.inacs.org This involves creating molecules that can be readily broken down into harmless substances by microorganisms at the end of their useful life. msuniv.ac.in The study of microbial degradation pathways for compounds like this compound provides valuable insights for designing next-generation chemicals with improved environmental profiles. nih.gov

| Green Chemistry Principle | Application in Synthesis & Degradation of Nitroaromatics |

| Waste Prevention | Utilizing catalytic reactions to minimize byproducts in synthesis. researchgate.net |

| Designing Safer Chemicals | Creating biodegradable alternatives to persistent nitroaromatic compounds. msuniv.ac.inacs.org |

| Use of Catalysis | Employing solid acid catalysts for cleaner nitration processes. researchgate.net Biocatalysts (enzymes) for targeted degradation. acs.org |

| Design for Degradation | Studying microbial pathways to inform the design of molecules that break down into innocuous products. nih.govmsuniv.ac.in |

Emerging Research Areas and Unexplored Facets

While significant progress has been made in understanding this compound, several areas remain ripe for future investigation.

Advanced Catalytic Systems: The development of novel catalysts for both the synthesis and degradation of this compound is a promising research direction. This includes exploring precious-metal-decorated nanowires and other nanomaterials that can offer higher efficiency and selectivity in hydrogenation and oxidation reactions. mdpi.com

Mechanistic Insights into Biotransformation: A deeper understanding of the enzymatic and metabolic pathways involved in the microbial transformation of this compound is needed. Identifying the specific enzymes responsible for the reduction of the nitroso and nitro groups could enable the development of engineered microorganisms with enhanced bioremediation capabilities. researchgate.netdtic.mil

Toxicological Pathways: Further research is required to fully elucidate the mechanisms of toxicity of this compound. This includes investigating its interactions with DNA and other cellular components and understanding how its metabolism influences its toxicological profile.

Real-time Monitoring Techniques: The development of sensitive and selective analytical methods for the real-time detection of this compound in complex environmental matrices is crucial for effective monitoring and risk assessment.

Synergistic Effects: Investigating the combined toxicological and environmental effects of this compound in mixtures with other nitroaromatic compounds and environmental pollutants is an important, yet largely unexplored, area of research.

Q & A

Q. What are the recommended synthetic pathways for 4-nitroso-2-nitrotoluene, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves nitrosation of 2-nitrotoluene derivatives. A controlled diazotization reaction under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) can introduce the nitroso group. Key intermediates (e.g., 2-nitrotoluene or 4-amino-2-nitrotoluene) should be purified via column chromatography and characterized using:

Q. How can the stability of this compound be evaluated under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by:

- Thermal stress testing (e.g., 40°C, 60°C for 1–4 weeks) with periodic sampling.

- Photostability analysis using UV-Vis irradiation (ICH Q1B guidelines).

- HPLC-UV monitoring to quantify degradation products (e.g., nitro-to-amine reduction or dimerization).

- Data interpretation : Compare degradation kinetics (zero/first-order models) and identify critical storage parameters (e.g., light exposure, oxygen sensitivity) .

Q. What analytical techniques are optimal for quantifying this compound in environmental matrices?

Methodological Answer: Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron capture detection (ECD) for trace-level analysis. Key steps:

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges.

- Derivatization (if needed): Trimethylsilylation to enhance volatility.

- Calibration : Include deuterated analogs (e.g., 4-nitrotoluene-d₄) as internal standards to correct matrix effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer: Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to:

Q. How to resolve contradictions in biodegradation data for nitroso/nitrotoluene derivatives?

Methodological Answer: Address discrepancies (e.g., variable nitrite release rates in microbial studies) via:

- Enzyme activity assays : Measure catechol 2,3-dioxygenase and hydrolase levels in Pseudomonas spp. under differing oxygen tensions.

- Isotopic labeling : Use ¹⁵N-labeled this compound to track nitrogen fate (e.g., nitrite vs. biomass incorporation).

- Meta-analysis : Compare pathways across studies (e.g., meta-cleavage vs. ortho-cleavage dominance) using phylogenetic tools (e.g., KEGG pathway mapping) .

Q. What experimental designs minimize artifacts in nitroso compound analysis?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Blank controls : Include solvent and SPE cartridge blanks to detect contamination.

- Redox stabilizers : Add ascorbic acid to prevent nitroso-to-amine reduction during extraction.

- Collaborative trials : Cross-validate methods across labs using standardized reference materials (e.g., 4-chloro-2-nitrotoluene as a surrogate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.